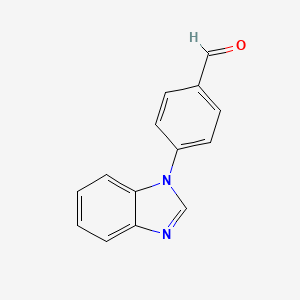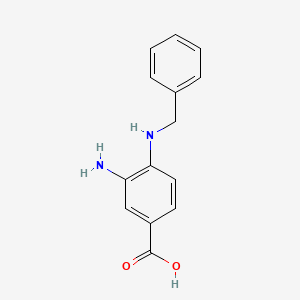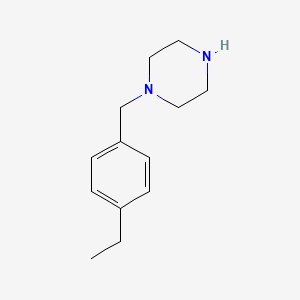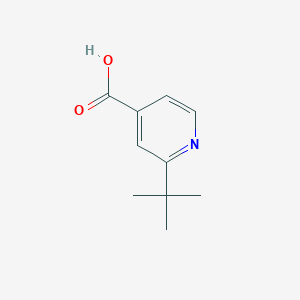
2-(tert-Butyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(tert-Butyl)isonicotinic acid and related derivatives often begins with chloronicotinic or aminonicotinic acids as precursors. For instance, tert-butyl esters of 2-aminonicotinic acid can be prepared from 2-chloronicotinic acid without the need for intermediate purification, showcasing the versatility of these methods in producing various nicotinic acid derivatives efficiently (Wright, 2012).
Molecular Structure Analysis
The molecular structure of 2-(tert-Butyl)isonicotinic acid derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing detailed information about their crystalline form and electronic configuration. For example, the structure of related compounds shows distinct dimeric arrangements and hydrogen bonding patterns, indicative of the complex interactions these molecules can engage in within solid states (Druyan et al., 1976).
Chemical Reactions and Properties
2-(tert-Butyl)isonicotinic acid undergoes various chemical reactions, leveraging the reactivity of the pyridine nitrogen and the carboxylic acid functionality. It can form complexes with metals, react with nucleophiles, and participate in condensation reactions. For instance, tert-butyl nitrite has been used in multicomponent reactions involving this compound, leading to the formation of fused ring structures through sequential C-N bond formations (Sau et al., 2018).
Applications De Recherche Scientifique
Photovoltaic Performance Improvement
2-(tert-Butyl)isonicotinic acid derivatives have been investigated for their role in improving the photovoltaic performance of dye-sensitized solar cells. Studies show that these compounds, when added to electrolytes, enhance the energy conversion efficiency by increasing the open-circuit potential and short current density, making them promising for high-efficiency and low-cost solar cells (Bagheri & Dehghani, 2015).
Supramolecular Self-Assembly
The derivatives of 2-(tert-Butyl)isonicotinic acid have been used to create supramolecular self-assemblies. These compounds can recognize metal cations and dicarboxylic acids, forming nanoscale particles with potential applications in various fields (Yushkova et al., 2012).
Synthesis and Structural Studies
Research has focused on the synthesis and structure of compounds related to 2-(tert-Butyl)isonicotinic acid. For instance, studies on 2,2′-diselenobisnicotinic acid tert-butyl ester highlight its unique crystal structure and potential applications in various chemical processes (Hong, 2009).
Catalytic Applications
The tert-butyl esters of 2-(tert-Butyl)isonicotinic acid and related compounds have been explored for their catalytic properties in various chemical reactions. For example, they have been used in the liquid-phase catalytic synthesis of certain compounds, showing effectiveness in Prins condensation reactions and other processes (Wang et al., 2004).
Luminescent Properties
Compounds derived from 2-(tert-Butyl)isonicotinic acid have demonstrated significant luminescent properties. Studies on silver(I) tert-butylethynide compounds with isonicotinic/isonicotinic acid as ligands show potential for applications in fluorescence probing and other optical uses (Xie et al., 2017).
Propriétés
IUPAC Name |
2-tert-butylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXZKPSVWZIJNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351209 |
Source


|
| Record name | 2-(tert-Butyl)isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)isonicotinic acid | |
CAS RN |
91940-84-0 |
Source


|
| Record name | 2-(tert-Butyl)isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

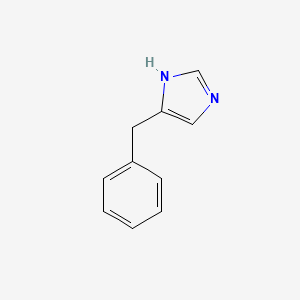
![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)
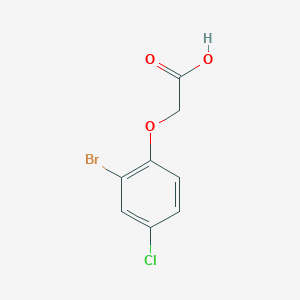
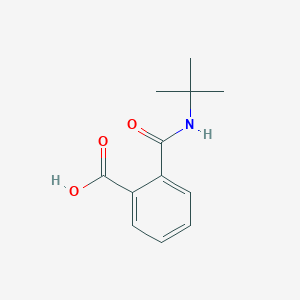
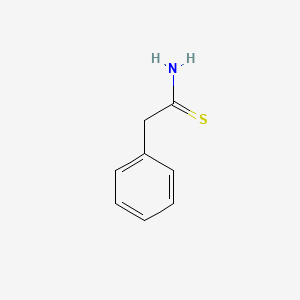

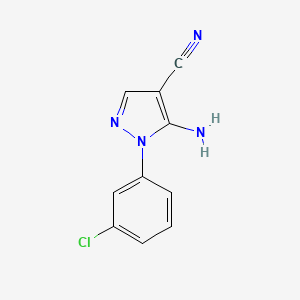
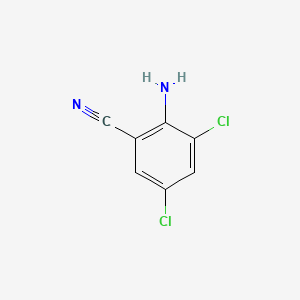

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)
